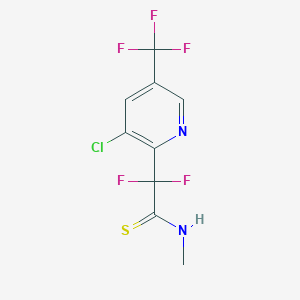

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide

描述

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring. This compound is notable for its unique chemical structure, which includes chlorine, fluorine, and trifluoromethyl groups, making it a subject of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with difluoroacetic acid derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste. Key steps include the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

化学反应分析

Types of Reactions

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

科学研究应用

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development. Research indicates that derivatives of pyridine and thioamide compounds often exhibit biological activities such as:

- Anticancer Activity : The compound may inhibit specific cancer cell lines through mechanisms similar to known anticancer agents. For instance, studies on related compounds have shown efficacy against prostate cancer cells (PC3) and leukemia cells (K562) at low concentrations .

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against various pathogens, including bacteria and fungi. For example, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

Agrochemical Applications

The compound's antifungal properties make it a candidate for agricultural applications. Research on related trifluoromethyl pyrimidine derivatives has shown promising results in controlling plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at effective concentrations .

Material Science

Due to its unique fluorinated structure, this compound can also be explored for applications in material science, particularly in developing new polymers or coatings with enhanced chemical resistance and thermal stability.

Table 1: Biological Activities of Related Compounds

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Disruption of microbial cell membranes | |

| Antifungal | Inhibition of fungal growth |

Case Study 1: Anticancer Activity

In a study evaluating various trifluoromethyl pyridine derivatives, it was found that certain compounds exhibited significant cytotoxicity against prostate cancer cells (PC3) at concentrations as low as 5 μg/ml. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of similar compounds against Botrytis cinerea. The results indicated that specific derivatives achieved over 90% inhibition at concentrations of 50 μg/ml, suggesting potential for use in agricultural fungicides .

作用机制

The mechanism of action of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target proteins .

相似化合物的比较

Similar Compounds

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: This compound shares a similar pyridine ring structure but differs in the functional groups attached, leading to different chemical properties and applications.

3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: Another related compound with a carboxylic acid group, used in different chemical reactions and applications.

Uniqueness

The uniqueness of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide lies in its combination of halogen atoms and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial purposes .

生物活性

The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is a member of the pyridine-based chemical family, known for its diverse biological activities. This article reviews its biological properties, synthesis, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

- Molecular Formula : C₈H₉ClF₃N₂S

- Molecular Weight : 261.07 g/mol

- CAS Number : Not directly available; related compounds include 326816-37-9.

Synthesis

The synthesis of this compound generally involves the reaction of specific chlorinated and trifluoromethyl-substituted pyridines with thioamide derivatives. The fluorinated moieties are known to enhance biological activity compared to their non-fluorinated counterparts, making them valuable in drug development .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study highlighted the activity of related thioamides against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antibiotics .

Anticancer Potential

Fluorinated pyridines have been investigated for their anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Case Studies

- Antimalarial Activity : A related compound demonstrated high antimalarial activity, indicating that modifications on the pyridine ring can lead to enhanced biological effects. This suggests that the target compound may also possess similar properties, warranting further investigation in malaria treatment contexts .

- Neuroprotective Effects : Some derivatives of trifluoromethyl-pyridines have shown neuroprotective effects in models of neurodegenerative diseases. These findings point towards the potential use of the target compound in treating conditions like Alzheimer's disease .

Toxicity and Safety

The safety profile of fluorinated compounds is crucial for their application in pharmaceuticals. Studies have reported varying degrees of toxicity for similar compounds, particularly concerning aquatic organisms. The target compound's safety must be assessed through comprehensive toxicological evaluations to ensure environmental and human safety .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide?

- Methodology : A multi-step approach is typically employed:

- Step 1 : Synthesis of the pyridine core via halogenation and trifluoromethylation of pyridine derivatives (e.g., using Cl/F exchange reactions or catalytic trifluoromethylation agents) .

- Step 2 : Introduction of the thioamide group via coupling reactions. For example, reacting a pyridinyl-ethanamine intermediate with thiocarbonylating agents (e.g., Lawesson’s reagent) in the presence of bases like DBU or NaH to stabilize reactive intermediates .

- Step 3 : Purification via column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR are critical for confirming the positions of Cl, CF, and difluoro groups on the pyridine and ethanethioamide moieties .

- HPLC-MS : To verify purity (>95%) and molecular weight using electrospray ionization (ESI-MS) .

- X-ray Crystallography : For resolving structural ambiguities, especially stereoelectronic effects of fluorine substituents .

Q. How can researchers assess the compound’s stability under laboratory storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under controlled atmospheres.

- Light Sensitivity Tests : Store aliquots in amber vials under inert gas (N) and monitor degradation via HPLC over 30 days .

- Hydrolytic Stability : Expose the compound to buffered solutions (pH 4–9) at 25°C and 40°C for 7 days to assess hydrolysis of the thioamide group .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the thioamide group?

- Methodology :

- Base Selection : Use strong, non-nucleophilic bases (e.g., DBU or LiHMDS) to deprotonate intermediates without side reactions .

- Solvent Optimization : Polar aprotic solvents like DMF or THF improve solubility of intermediates, while additives like molecular sieves reduce moisture interference .

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at maximum yield .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring and thioamide group .

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Docking Studies : Screen against protein targets (e.g., kinase domains) using AutoDock Vina to prioritize in vitro assays .

Q. How does the compound’s electronic configuration influence its spectroscopic and reactivity profiles?

- Methodology :

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between fluorine lone pairs and adjacent σ* orbitals .

- NMR Chemical Shift Calculations : Compare experimental shifts with DFT-derived values (e.g., B3LYP/6-311+G(d,p)) to validate substituent effects .

Q. What are the environmental fate and ecotoxicological impacts of this compound?

- Methodology :

- OECD 301B Test : Measure biodegradability in aqueous systems over 28 days .

- QSAR Modeling : Predict bioaccumulation factors (BCF) and toxicity to aquatic organisms using EPI Suite .

- Soil Column Studies : Track leaching potential and adsorption coefficients (K) in loam and clay soils .

Application-Focused Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodology :

- Fragment-Based Drug Design : Screen as a hinge-binding fragment in kinase inhibitors (e.g., JAK2 or EGFR) using SPR or thermal shift assays .

- Prodrug Derivatization : Modify the thioamide group to improve bioavailability via esterification or PEGylation .

Q. How can this compound be utilized in agrochemical research?

- Methodology :

- Enzyme Inhibition Assays : Test against acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) to assess herbicidal activity .

- Soil Mobility Studies : Evaluate systemic translocation in plant models (e.g., Arabidopsis) using -labeled analogs .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

属性

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF5N2S/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRRFVGPFYTCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。